molecular formula C25H21N3O4S B2688031 N-(2,4-dimethylphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 902904-33-0

N-(2,4-dimethylphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2688031
CAS No.: 902904-33-0
M. Wt: 459.52
InChI Key: YXCHQTCYCBTNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex tricyclic scaffold (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene) fused with a sulfanylacetamide group and substituted with a 2,4-dimethylphenyl ring and a furan-2-ylmethyl moiety. Its structural uniqueness arises from:

  • Sulfanyl Linkage: A thioether bridge connecting the tricyclic system to the acetamide group, influencing electronic properties and metabolic stability.

The compound’s design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to heterocyclic frameworks .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S/c1-15-9-10-19(16(2)12-15)26-21(29)14-33-25-27-22-18-7-3-4-8-20(18)32-23(22)24(30)28(25)13-17-6-5-11-31-17/h3-12H,13-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCHQTCYCBTNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-ylmethyl precursor, followed by the formation of the diazatricyclic core, and finally, the introduction of the sulfanylacetamide group. Each step requires specific reagents, catalysts, and reaction conditions, such as temperature control, pH adjustment, and purification techniques.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification and isolation techniques. The use of continuous flow reactors and automated systems may also be considered to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify specific functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH play crucial roles in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathways and conditions. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(2,4-dimethylphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide exhibit significant antimicrobial properties. The furan moiety in the structure is known to enhance biological activity against various pathogens, making it a candidate for developing new antimicrobial agents .

1.2 Anticancer Properties
Compounds with similar structural motifs have shown promise in anticancer research. The unique tricyclic structure and the presence of sulfur and nitrogen atoms contribute to their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators .

Material Science

2.1 Polymer Chemistry
The compound's ability to act as a building block in polymer synthesis has been explored. Its functional groups can be utilized to create novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating such compounds into polymer matrices can improve their resistance to degradation under environmental stressors .

2.2 Photovoltaic Applications
Recent investigations have revealed that derivatives of this compound can be used in organic photovoltaic devices due to their favorable electronic properties. The incorporation of furan and other heterocycles allows for better charge transport and light absorption characteristics, making them suitable for use in solar energy conversion technologies .

Synthesis and Characterization

3.1 Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the tricyclic core followed by functionalization at various positions to introduce the desired substituents.

3.2 Characterization Techniques
Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to confirm its structure and purity .

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to identify the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Substituents Molecular Weight Key Functional Groups
Target Compound Tricyclic (8-oxa-3,5-diaza) 2,4-dimethylphenyl, furan-2-ylmethyl ~450–500* Sulfanyl, acetamide, ketone (6-oxo)
N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole 4-(dimethylamino)phenyl, propenyl 383.5 Sulfanyl, acetamide, triazole
4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol Azo-phenolic Phenylhydrazone, aminoaryl ~300–350* Azo, phenolic OH, hydrazone

*Estimated based on structural complexity.

Key Observations:
  • Core Heterocycles : The target’s tricyclic system offers greater rigidity and electronic diversity compared to simpler triazoles or azo compounds . This may enhance target binding specificity but reduce metabolic flexibility.
  • Substituent Effects: The 2,4-dimethylphenyl group increases lipophilicity (logP ~3.5–4.0) versus the polar 4-(dimethylamino)phenyl in the triazole analogue (logP ~2.8–3.2) .
Table 2: Comparative Physicochemical Data*
Property Target Compound Triazole Analogue Azo-Phenolic Compound
logP ~3.8–4.2 ~2.8–3.2 ~1.5–2.0
Water Solubility Low (≤10 µM) Moderate (50–100 µM) High (>200 µM)
Hydrogen Bond Donors 2 (NH, OH) 1 (NH) 3 (NH, OH, phenolic OH)
Metabolic Stability High (CYP450 resistance) Moderate Low (prone to azo reduction)

*Estimated using QSPR models and fragment-based approaches.

Key Findings:
  • Solubility : The target’s low solubility aligns with its higher logP, but the 6-oxo group may mitigate this via crystal lattice disruption .
  • Metabolic Stability: The tricyclic core and lack of reducible groups (e.g., azo) confer higher stability compared to phenolic and azo derivatives .
  • Bioactivity : Tricyclic systems are associated with kinase inhibition (e.g., CDK, EGFR) due to planar aromaticity and hydrogen-bonding motifs , whereas triazole analogues often target microbial enzymes .

Electronic and Conformational Analysis

  • DFT Studies : Comparative computational analyses (as in ) suggest the target’s tricyclic system exhibits delocalized electron density across the diaza-oxa framework, enhancing dipole interactions. In contrast, triazole analogues show localized charge distribution, favoring π-π stacking .
  • Hydrogen Bonding : Solid-state NMR (as in ) reveals strong intramolecular H-bonds in the target’s tricyclic core, stabilizing its conformation and reducing rotational entropy—critical for entropy-driven binding .

Biological Activity

N-(2,4-dimethylphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a dimethylphenyl group linked to a sulfanyl acetamide moiety and a complex diazatricyclo framework. Its molecular formula is C22H22N4O3SC_{22}H_{22}N_4O_3S.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, studies on related thiazolidinone derivatives show promising results against various cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer). These compounds were found to induce apoptosis through the intrinsic mitochondrial pathway, evidenced by increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

CompoundCell LineIC50 (µM)Mechanism
4cMCF-73.96 ± 0.21Apoptosis induction
4jCaco-25.87 ± 0.37Apoptosis induction

Antimicrobial Activity

The compound's potential antimicrobial effects can be inferred from studies on structurally similar compounds that have demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli. These studies utilized serial dilution techniques to assess the minimum inhibitory concentrations (MICs) of the compounds tested .

While specific mechanisms for this compound remain under investigation, related compounds suggest possible interactions with:

  • Enzyme Inhibition : Compounds have been shown to inhibit metalloenzymes such as carbonic anhydrases .
  • Apoptotic Pathways : Activation of apoptotic pathways leading to cancer cell death.

Case Studies

  • Study on Anticancer Activity : A study involving a library of compounds similar to N-(2,4-dimethylphenyl)-2-sulfanylacetamide reported significant anticancer effects in vitro against several cancer lines with mechanisms involving apoptosis .
  • Antimicrobial Evaluation : Another investigation into thiazolidinone derivatives demonstrated comparable antibacterial activity against standard strains when tested against reference drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, considering its complex tricyclic structure?

  • Methodological Answer : Prioritize multi-step strategies involving (1) formation of the tricyclic core via cyclization under mild acidic conditions, (2) thioether linkage introduction using nucleophilic substitution, and (3) final acetamide coupling via carbodiimide-mediated reactions. Reaction optimization should employ Design of Experiments (DoE) to evaluate variables like solvent polarity, temperature, and catalyst loading . Flow chemistry (e.g., Omura-Sharma-Swern oxidation) can enhance reproducibility and scalability for intermediates .

Q. How can researchers characterize its structural conformation and stability under varying pH conditions?

  • Methodological Answer : Use X-ray crystallography for absolute configuration determination and NMR (¹H/¹³C, 2D-COSY/HSQC) to confirm substituent positioning. Stability studies should include:

  • pH-dependent degradation assays (e.g., HPLC monitoring at pH 2–12).
  • Thermogravimetric analysis (TGA) for thermal stability.
  • FT-IR to track functional group integrity under stress conditions .

Q. What in vitro toxicity screening approaches are recommended for early-stage assessment?

  • Methodological Answer : Conduct Ames tests for mutagenicity and MTT assays on human hepatocyte (HepG2) and renal (HEK293) cell lines to assess cytotoxicity. Include positive controls (e.g., 2,4-D dimethylamine salt) and dose-response curves (1 nM–100 µM). Cross-reference results with toxicokinetic models to predict metabolic pathways .

Advanced Research Questions

Q. How can computational methods predict non-covalent interactions influencing molecular aggregation?

  • Methodological Answer : Employ density functional theory (DFT) to model π-π stacking (furan/aryl interactions) and hydrogen bonding (amide/oxadiazole motifs). Use molecular dynamics (MD) simulations in explicit solvents (e.g., water/DMSO) to analyze aggregation propensity. Validate predictions with dynamic light scattering (DLS) and cryo-EM .

Q. What catalytic systems enhance the compound’s reactivity in multi-step reactions?

  • Methodological Answer : Test palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage functionalization of the furan moiety. For sulfur-containing intermediates, use copper(I)-thiolate complexes to stabilize reactive thioether linkages. Monitor reaction progress via in situ Raman spectroscopy .

Q. How to resolve contradictions in bioactivity data across different assay conditions?

  • Methodological Answer : Apply statistical meta-analysis to reconcile discrepancies. For example:

  • Normalize data using Z-score transformation to account for inter-assay variability.
  • Use partial least squares regression (PLS-R) to identify confounding variables (e.g., serum concentration in cell cultures).
  • Validate findings with orthogonal assays (e.g., SPR binding vs. cellular IC₅₀) .

Q. What advanced analytical techniques identify degradation products under oxidative stress?

  • Methodological Answer : Subject the compound to forced degradation (e.g., H₂O₂, UV light) and analyze products via:

  • LC-HRMS/MS for precise mass determination.
  • Isotopic labeling (e.g., ¹⁸O-water) to trace oxygen incorporation.
  • NMR-guided isolation of major degradants for structural elucidation .

Q. How does molecular modeling assist in designing analogs with improved pharmacokinetics?

  • Methodological Answer : Perform quantitative structure-activity relationship (QSAR) modeling using descriptors like LogP, polar surface area, and H-bond donors/acceptors. Optimize bioavailability by:

  • Modulating the furan substituent to reduce CYP450 metabolism.
  • Introducing zwitterionic moieties to enhance solubility.
  • Validate predictions with in silico ADMET profiling (e.g., SwissADME) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.